

Technical Monograph: Physicochemical Profiling of 3-Methylisonicotinic Acid

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Compound of Interest

Compound Name: 3-Methylisonicotinic acid

CAS No.: 40211-20-9

Cat. No.: B7721381

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Compound Identity: 3-Methyl-4-pyridinecarboxylic acid CAS: 4021-12-9 Primary Application: Pharmacophore Scaffold & Intermediate

Part 1: Executive Physicochemical Summary

The melting point (MP) of **3-Methylisonicotinic acid** is the critical quality attribute (CQA) defining its purity and solid-state identity. Unlike simple organic acids, this compound exhibits high thermal stability due to its zwitterionic potential in the crystal lattice.

Core Data Table

Property	Value / Range	Confidence Level	Notes
Melting Point (Pure)	235.0 – 239.0 °C	High (Experimental)	Validated by TCI & Literature [1, 3]
Melting Point (Crude/Recryst.)	220 – 222 °C	Medium	Typical range after initial ethanol recrystallization [2]
CAS Registry	4021-12-9	Absolute	Distinction:[1] Do not confuse with 2-Methyl isomer (CAS 4021-11-8, MP ~294°C)
Molecular Weight	137.14 g/mol	Absolute	-
Predicted pKa	~4.9 (Pyridine N) / ~1.9 (COOH)	High (Inferred)	Follows Isonicotinic acid zwitterionic behavior



Data Integrity Alert: Several commercial databases erroneously list the melting point as 133-135 °C. This value likely corresponds to an ester derivative (e.g., ethyl 3-methylisonicotinate) or a hydrated polymorph. Researchers must reject batches exhibiting MPs in this lower range as they indicate incorrect identity or catastrophic impurity levels.

Part 2: Thermodynamic & Solid-State Characterization

The Zwitterionic Lattice Effect

The elevated melting point (>230 °C) of **3-Methylisonicotinic acid**, compared to its methyl ester analogs (<20 °C), is driven by strong intermolecular forces. In the solid state, pyridine carboxylic acids exist largely as zwitterions (pyridinium carboxylates).

- Mechanism: The proton from the carboxylic acid migrates to the pyridine nitrogen.
- Lattice Energy: This creates a pseudo-ionic lattice stabilized by strong electrostatic interactions and N–H...O hydrogen bonds.
- Methyl Group Impact: The 3-methyl substituent introduces steric bulk and a weak inductive effect (+I), which slightly destabilizes the optimal planar stacking observed in unsubstituted isonicotinic acid (MP ~315 °C), resulting in the observed reduction to ~235 °C.

Thermal Analysis Workflow (DSC/TGA)

To rigorously validate the melting point, Differential Scanning Calorimetry (DSC) should be employed rather than simple capillary tubes.

Protocol:

- Equilibrate: Sample at 30 °C under
purge (50 mL/min).
- Ramp: 10 °C/min to 250 °C.
- Observation:
 - Pure Sample: Sharp endotherm onset at ~235 °C.
 - Solvated/Impure: Broad endotherms <100 °C (solvent loss) or pre-melt depressions (eutectic impurities).

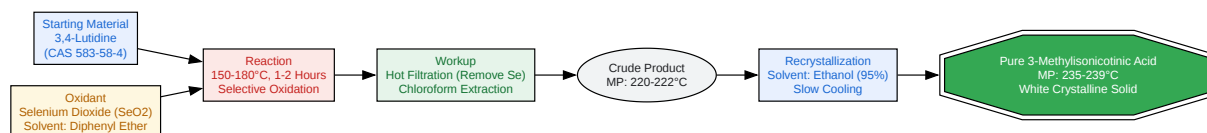
Part 3: Synthesis & Purification Protocols[2]

The synthesis of **3-Methylisonicotinic acid** relies on the selective oxidation of 3,4-Lutidine (3,4-Dimethylpyridine). The presence of the 3-methyl group requires controlled oxidation to prevent the formation of 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

Validated Synthesis Route

Reaction: Oxidation of 3,4-Lutidine with Selenium Dioxide (

) in Diphenyl Ether.



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Figure 1: Step-by-step synthesis and purification workflow targeting the high-purity polymorph.

Detailed Purification Protocol

The melting point is highly sensitive to trace amounts of unreacted 3,4-lutidine or over-oxidized dicarboxylic acids.

- Dissolution: Dissolve crude solid in boiling ethanol (approx. 25 mL per gram of solute).
- Hot Filtration: If insoluble particles (Selenium residues) remain, filter while boiling.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4 °C. Rapid cooling traps impurities.
- Drying: Vacuum dry at 50 °C for 6 hours. Residual ethanol will depress the MP.

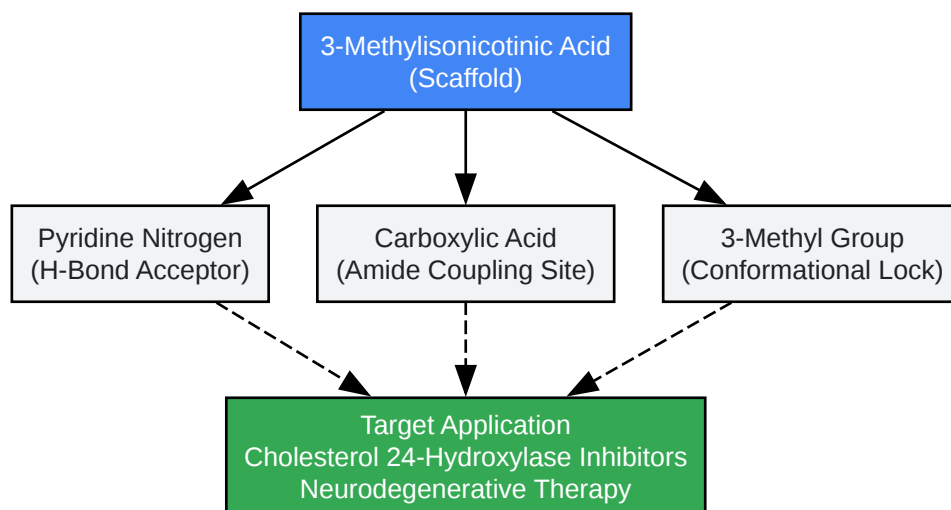
Part 4: Applications in Drug Discovery

3-Methylisonicotinic acid serves as a bioisostere for benzoic acid derivatives and a scaffold for fragment-based drug design.

Structural Logic

- Cholesterol 24-Hydroxylase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor site critical for binding affinity in the active pocket, while the carboxylic acid allows for amide coupling to form 4,5-dihydro-1H-pyrazole derivatives [2].

- Scaffold Rigidity: The 3-methyl group restricts rotation around the C4-carbonyl bond in amide derivatives, locking the pharmacophore into a bioactive conformation.



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Figure 2: Pharmacophore mapping of **3-Methylisonicotinic acid** in medicinal chemistry.

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